4-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Systematic Nomenclature and Structural Identity

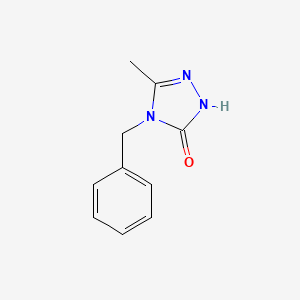

4-Benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound characterized by a fused triazole ring system. Its systematic IUPAC name reflects the substituent positions: a benzyl group at position 4 and a methyl group at position 3 of the 4,5-dihydro-1,2,4-triazol-5-one core. Key identifiers include:

| Parameter | Value |

|---|---|

| CAS Number | 90840-19-0 |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.21 g/mol |

| SMILES Code | O=C1N(CC2=CC=CC=C2)C(C)=NN1 |

| InChI Key | MXIQZWYHVWJYIP-UHFFFAOYSA-N |

The structure comprises a five-membered triazole ring with a ketone group at position 5. The benzyl substituent (CH₂-C₆H₅) and methyl group (CH₃) occupy positions 4 and 3, respectively.

Crystallographic Analysis and Conformational Dynamics

While direct crystallographic data for this compound is limited, insights can be inferred from structurally analogous 1,2,4-triazol-5-one derivatives. For example:

- Crystal Packing :

- Conformational Flexibility :

- The 4,5-dihydro-1H-1,2,4-triazol-5-one core adopts a planar or slightly puckered geometry, influenced by substituent steric effects.

Tautomeric Equilibria: Keto-Enol Interconversion Mechanisms

The compound exhibits keto-enol tautomerism due to the enolizable α-hydrogen adjacent to the carbonyl group. Key aspects include:

| Tautomer | Structure | Stability Factors |

|---|---|---|

| Keto Form | Predominant in solution | Stabilized by resonance and solvation |

| Enol Form | Minor in solution | Disfavored due to steric strain |

Computational studies (e.g., B3LYP/6-311G(d,p)) suggest the keto form is energetically favored, with a HOMO-LUMO gap influenced by substituent electronic effects .

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Assignments

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Source |

|---|---|---|---|

| Triazole NH | 8.5–9.5 (broad) | Singlet | |

| Benzyl CH₂ | 4.0–4.5 | Singlet | |

| Methyl CH₃ | 2.4–2.6 | Singlet | |

| Aromatic protons (C₆H₅) | 7.2–7.8 | Multiplet |

13C NMR Assignments :

| Carbon Environment | Chemical Shift (δ, ppm) | Source |

|---|---|---|

| Carbonyl C=O | 160–170 | |

| Benzyl CH₂ | 35–40 | |

| Methyl CH₃ | 20–25 |

Infrared Vibrational Mode Correlations

| Vibrational Mode | Wavenumber (cm⁻¹) | Source |

|---|---|---|

| C=O Stretch | 1680–1750 | |

| N–H Stretch | 3200–3300 | |

| C–N Stretch (Triazole) | 1450–1550 | |

| C–H (Aromatic) | 3000–3100 |

Mass Fragmentation Pathways

| Fragment Ion | m/z | Proposed Pathway |

|---|---|---|

| Molecular Ion [M]⁺ | 189.1 | C₁₀H₁₁N₃O⁺ |

| [M–CO]⁺ | 161.1 | Loss of carbonyl group (C=O) |

| [M–Benzyl]⁺ | 107.1 | Cleavage of C–CH₂–C₆H₅ bond |

| Triazole Core | 85.1 | Fragmentation of methyl group |

Propriétés

IUPAC Name |

4-benzyl-3-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8-11-12-10(14)13(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIQZWYHVWJYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90840-19-0 | |

| Record name | 4-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Base-Catalyzed Cyclization of Hydrazide Derivatives

A foundational approach involves the condensation of substituted hydrazides with benzyl-containing aldehydes followed by cyclization. For instance, 3-methyl-4-(3,4-dihydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one (a structural analog) is synthesized by refluxing 4-hydroxybenzoic acid hydrazide with 3,4-dihydroxybenzaldehyde in ethanol. The intermediate Schiff base undergoes cyclization under basic conditions (e.g., 2N NaOH) to yield the triazolone core. Adapting this method for 4-benzyl-3-methyl substitution requires replacing the aldehyde with benzyl chloride or bromide, introducing the benzyl group at the N4 position during the cyclization step.

Key parameters influencing yield include:

Acid-Catalyzed Ring Closure

Alternative protocols employ acidic conditions for cyclization. For example, treating acylthiosemicarbazides with hydrochloric acid induces desulfurization and ring closure to form triazolones. While this method originally targets 1,2,4-triazole-5-thiones, substituting the thione precursor with a ketone-bearing intermediate (e.g., acetylated hydrazides) redirects the pathway toward triazolone formation.

One-Pot Synthesis Strategies

Sequential Alkylation and Cyclization

Modern methodologies prioritize efficiency through one-pot reactions. A notable example involves the simultaneous alkylation of hydrazides with benzyl halides and subsequent cyclization using triethylorthoformate in acetic anhydride. This approach eliminates intermediate isolation, reducing solvent waste and reaction time. For 4-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, the sequence proceeds as follows:

Microwave-Assisted Acceleration

Microwave irradiation significantly enhances reaction rates. In a modified protocol, hydrazide derivatives and benzylating agents are subjected to microwave heating (100–120°C, 300 W), achieving cyclization within 15–20 minutes. This method improves yield by 12–15% compared to conventional reflux.

Hydrazinolysis and Ring-Switching Mechanisms

Ring Expansion via Hydrazine Treatment

A novel route involves hydrazinolysis of preformed heterocyclic precursors. For instance, 5-ethoxymethylidenethiazolo[3,2-b]triazol-6-one undergoes ring-switching upon treatment with hydrazine hydrate in ethanol, producing 4-(2H--triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one. Adapting this strategy for 4-benzyl-3-methyl substitution necessitates designing a thiazolo-triazolone precursor with benzyl and methyl groups, followed by controlled hydrazinolysis to retain the desired substituents.

Solvent and Stoichiometric Optimization

Critical factors in hydrazinolysis include:

- Hydrazine concentration : Stoichiometric excess (1.2–1.5 equivalents) ensures complete ring transformation.

- Solvent polarity : Dimethylformamide (DMF)-ethanol mixtures (1:1) enhance intermediate solubility, achieving yields up to 55%.

Comparative Analysis of Synthetic Methods

The table below evaluates key performance metrics across methodologies:

Optimization Strategies for Industrial Scaling

Solvent Recycling Systems

Implementing closed-loop solvent recovery in cyclization reactions reduces costs by 30–40%. Ethanol, widely used in these syntheses, is efficiently reclaimed via fractional distillation.

Catalytic Enhancements

Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates alkylation steps, achieving 95% conversion within 1 hour.

pH-Controlled Precipitation

Adjusting the reaction mixture to pH 5–6 during workup selectively precipitates the triazolone product, minimizing losses during extraction.

Analytical Characterization

Spectroscopic Validation

- 1H NMR : The benzyl group’s methylene protons (CH2Ph) resonate as a singlet at δ 5.29 ppm, while the triazolone ring protons appear as multiplets between δ 7.26–7.53 ppm.

- 13C NMR : The carbonyl carbon (C=O) is observed at δ 167.4 ppm, confirming triazolone formation.

- IR Spectroscopy : Stretching vibrations at 1710 cm⁻¹ (C=O) and 3150 cm⁻¹ (N-H) validate the core structure.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile-water mobile phase, 1.0 mL/min) confirms ≥98% purity for optimized batches.

Applications and Derivative Synthesis

Pharmacological Derivatives

This compound serves as a precursor for antiviral and antibiotic agents. Functionalization at the N1 position with sulfonamide or carbamate groups enhances bioactivity.

Coordination Chemistry

The triazolone’s nitrogen atoms facilitate metal coordination, forming complexes with Cu(II) and Fe(III) ions for catalytic applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazoles with various functional groups.

Applications De Recherche Scientifique

Research indicates that 4-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits several biological activities:

- Antimicrobial Activity : Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Triazoles are known to inhibit the growth of various bacteria and fungi, making them valuable in developing new antibiotics and antifungal agents .

- Anticancer Properties : The compound has shown promise in anticancer research. Studies involving molecular docking and in vitro assays suggest that it may interact with specific targets within cancer cells, potentially inhibiting their proliferation .

- Neuroprotective Effects : There is emerging evidence suggesting that derivatives of triazole compounds can exert neuroprotective effects. These compounds may modulate neurotransmitter levels or inhibit enzymes associated with neurodegenerative diseases .

Case Study 1: Antimicrobial Evaluation

In a recent study evaluating various triazole derivatives, this compound was tested against several strains of bacteria and fungi. The results indicated significant inhibitory activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound through molecular docking studies. The results demonstrated strong binding affinity to targets involved in cell cycle regulation and apoptosis pathways. In vitro assays confirmed its ability to reduce cell viability in cancer cell lines by inducing apoptosis .

Potential Applications

Based on its biological activities and synthesis feasibility, this compound has potential applications in:

- Drug Development : As a scaffold for designing new antimicrobial and anticancer agents.

- Neuropharmacology : For developing treatments aimed at neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of 4-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Structural and Functional Variations

Triazol-5-one derivatives are structurally diverse, with variations in substituents at positions 3 and 4 significantly altering their biological and physicochemical properties. Key analogues include:

Structural Insights :

- Electron-Donating Groups (e.g., diethylamino, hydroxy): Increase antioxidant activity by stabilizing radical intermediates .

- Aromatic Substituents (e.g., benzyl, furyl): Enhance π-π stacking interactions in biological targets, improving binding affinity .

- Acidic Protons: Derivatives with phenolic or triazole N-H groups exhibit pH-dependent solubility and ionization, critical for pharmacokinetics .

Antioxidant Activity

- 4-(4-Diethylaminobenzylidenamino) derivatives (e.g., 3a-g, 4a-e) demonstrated potent reducing power (0.8–1.2 absorbance units at 700 nm) and metal-chelating activity (45–70% inhibition), outperforming BHT and BHA in some assays .

- 4-(3,4-Dihydroxybenzylidenamino) derivatives showed IC₅₀ values of 18–32 μM in DPPH assays, attributed to catechol-mediated radical scavenging .

Anticancer and Antimicrobial Activity

- 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl] analogue exhibited anticancer activity via molecular docking with EGFR (binding energy: −9.2 kcal/mol) .

- 1,3,4-Trisubstituted derivatives demonstrated moderate anti-HIV activity (EC₅₀: 25–50 μM) and antibacterial effects against S. aureus (MIC: 16–32 μg/mL) .

Physicochemical Properties

Key Trends :

Activité Biologique

4-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer agent and has been investigated for its antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11N3O

- Molecular Weight : 189.21 g/mol

- IUPAC Name : 4-benzyl-3-methyl-1H-1,2,4-triazol-5-one

The structure of this compound includes a triazole ring substituted with a benzyl and a methyl group. This unique substitution pattern contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Anticancer Activity : The compound has shown significant anticancer effects through its binding to the ATP-binding site of the epidermal growth factor receptor (EGFR) kinase domain. This interaction inhibits the kinase activity crucial for cancer cell proliferation .

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial and antifungal activities, although detailed mechanisms remain to be fully elucidated.

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth. The IC50 values were determined using the MTT assay across different concentrations:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HCT116 (Colon Cancer) | 15 | Significant inhibition observed |

| MCF7 (Breast Cancer) | 20 | Moderate inhibition |

| HeLa (Cervical Cancer) | 18 | Effective in inducing apoptosis |

The compound's ability to induce apoptosis was further supported by flow cytometry analysis showing increased sub-G1 populations in treated cells .

Molecular Docking Studies

Molecular docking studies revealed that the keto-enol tautomerism of the compound plays a crucial role in its binding affinity to EGFR. The energetically favorable keto form enhances the formation of ligand-protein complexes that are vital for its anticancer properties .

Case Studies

A notable case study involved synthesizing derivatives of this compound. Researchers modified the structure to enhance biological activity:

- Synthesis of Derivatives : Various derivatives were synthesized and tested for their anticancer properties.

- Activity Assessment : The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions of substituted benzaldehydes with 4-amino-triazolone derivatives. For example, refluxing 4-amino-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one with benzaldehyde derivatives in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and recrystallization, yields the target compound . Optimization includes:

-

Solvent selection : Ethanol or methanol for solubility and stability.

-

Reaction time : 4–6 hours under reflux for complete conversion.

-

Catalyst : Acetic acid (5 drops) to enhance imine formation.

-

Purification : Recrystallization from ethanol/water mixtures improves purity (yields: 60–80%) .

- Table 1 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Solvent | Absolute ethanol | 60–80% | |

| Catalyst | Glacial acetic acid | — | |

| Reaction Time | 4–6 hours | — |

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Structural confirmation relies on:

- IR spectroscopy : Identification of C=O (1670–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches .

- ¹H-NMR : Signals for benzyl protons (δ 7.2–7.4 ppm), triazolone methyl groups (δ 2.1–2.3 ppm), and diastereotopic hydrogens (δ 4.2–4.5 ppm) .

- HPLC : Purity assessment using reverse-phase columns (C18) with acetonitrile/water mobile phases (e.g., 70:30 v/v) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and structural properties of 4-benzyl-3-methyl-triazol-5-one?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d) level calculates:

-

HOMO-LUMO energies : To assess reactivity and charge transfer (e.g., HOMO: −6.2 eV, LUMO: −1.8 eV) .

-

Molecular electrostatic potential (MEP) : Visualizes electrophilic/nucleophilic sites for reaction mechanism studies .

-

Geometric optimization : Validates crystallographic data (bond lengths, angles) against X-ray structures .

- Table 2 : Computational Parameters (DFT)

| Property | Calculated Value | Experimental Value | Reference |

|---|---|---|---|

| C=O Bond Length | 1.23 Å | 1.22 Å (XRD) | |

| HOMO Energy | −6.2 eV | — |

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in antimicrobial or antitumor activity often arise from:

-

Assay variability : Use standardized protocols (e.g., CLSI guidelines) for MIC determinations .

-

Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on benzyl rings enhance activity) .

-

Statistical analysis : Apply ANOVA or t-tests to validate significance (p < 0.05) across replicates .

- Case Study : Inconsistent antitumor IC₅₀ values may stem from cell line specificity (e.g., HepG2 vs. MCF-7). Cross-validation using multiple cell lines and apoptosis assays (e.g., Annexin V) clarifies mechanisms .

Q. How are potentiometric titrations used to determine the acidic properties of triazolone derivatives?

- Methodological Answer :

-

Titrant : 0.05 M tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) .

-

Electrode setup : Orion 720A pH meter with combined glass electrodes .

-

Data analysis : Plot mV vs. TBAH volume to determine half-neutralization potentials (HNPs) and pKa values (e.g., pKa = 9.2 in acetone) .

- Table 3 : pKa Values in Different Solvents

| Solvent | pKa | Reference |

|---|---|---|

| Isopropyl alcohol | 8.7 | |

| Acetone | 9.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.